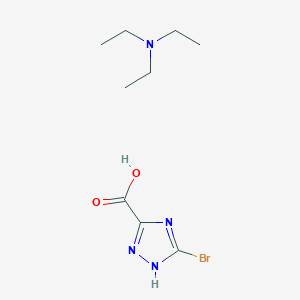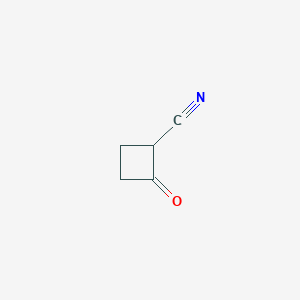
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-MTP, is a pyrimidine-based compound with potential applications in the field of scientific research. It was first synthesized by a group of Japanese scientists in 2001, and since then, it has been studied for its potential applications in various areas of scientific research. 4-MTP is known to be a selective inhibitor of the enzyme monoamine oxidase B (MAO-B). It is also known to have certain biochemical and physiological effects on the body.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has potential applications in the field of scientific research, particularly in the areas of neuroscience, pharmacology, and biochemistry. It is used as a selective inhibitor of the enzyme MAO-B, which is responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. As a result, this compound can be used to study the effects of monoamine neurotransmitters in the brain. In addition, this compound can also be used to study the effects of other drugs on the brain, as it can inhibit the breakdown of other drugs, such as amphetamine and methamphetamine.
Wirkmechanismus
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a selective inhibitor of the enzyme MAO-B. MAO-B is an enzyme that is responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. This compound binds to the active site of the enzyme and prevents it from breaking down these neurotransmitters. As a result, the levels of these neurotransmitters in the brain are increased, which can have a variety of effects, depending on the neurotransmitter.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects on the body. It has been found to have a variety of effects, depending on the neurotransmitter it is affecting. For example, it has been found to increase the levels of dopamine in the brain, which can lead to increased alertness, improved mood, and increased motivation. It has also been found to increase the levels of serotonin in the brain, which can lead to improved sleep quality and decreased anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is a selective inhibitor of the enzyme MAO-B, which means that it can be used to study the effects of monoamine neurotransmitters on the brain without affecting other enzymes. In addition, this compound is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, one of the main limitations of this compound is that it can only be used in laboratory experiments and not in clinical trials, as it has not been approved for use in humans.
Zukünftige Richtungen
There are a number of potential future directions for 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential direction is to study the effects of this compound on other neurotransmitters, such as glutamate and GABA. In addition, this compound could also be studied for its potential therapeutic applications, such as the treatment of depression and anxiety. Finally, this compound could also be studied for its potential use as a drug delivery system, as it has been found to be able to cross the blood-brain barrier.
Synthesemethoden
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is synthesized in a two-step process, which starts with the synthesis of the 4-methoxyphenyl-6-trimethoxyphenylpyrimidine intermediate. This intermediate is synthesized by the condensation of 4-methoxyphenyl magnesium bromide and 3,4,5-trimethoxyphenylacetaldehyde in the presence of a base, such as sodium ethoxide. The intermediate is then reacted with aniline to form this compound.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-14-7-5-12(6-8-14)15-11-16(23-20(21)22-15)13-9-17(25-2)19(27-4)18(10-13)26-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQMOLWJHBKCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)






![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)